molecular formula C13H10O2Se B14421539 2-Benzoylbenzene-1-selenenic acid CAS No. 84250-81-7

2-Benzoylbenzene-1-selenenic acid

Cat. No.: B14421539
CAS No.: 84250-81-7
M. Wt: 277.19 g/mol
InChI Key: MZUZLMGAIZKWNV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylbenzene-1-selenenic acid typically involves the introduction of selenium into an organic substrate. One common method involves the reaction of benzoyl chloride with sodium selenite in the presence of a reducing agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: These include the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylbenzene-1-selenenic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides .

Scientific Research Applications

2-Benzoylbenzene-1-selenenic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzoylbenzene-1-selenenic acid exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, making it a versatile intermediate in various catalytic cycles. In biological systems, it can mimic the activity of selenoenzymes, such as glutathione peroxidase, by participating in the reduction of hydroperoxides .

Comparison with Similar Compounds

    Benzoic acid derivatives: These include compounds like benzoic acid and its halogenated derivatives.

    Organoselenium compounds: Examples include selenocysteine and selenomethionine.

Uniqueness: 2-Benzoylbenzene-1-selenenic acid is unique due to the presence of both a benzoyl group and a selenenic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and potential biological activity .

Properties

CAS No.

84250-81-7

Molecular Formula

C13H10O2Se

Molecular Weight

277.19 g/mol

IUPAC Name

(2-hydroxyselanylphenyl)-phenylmethanone

InChI

InChI=1S/C13H10O2Se/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15/h1-9,15H

InChI Key

MZUZLMGAIZKWNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Se]O

Origin of Product

United States

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